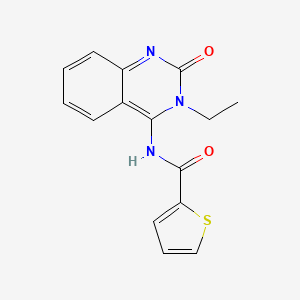

N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide and related compounds involves multi-step reactions that start from basic chemical precursors. For instance, novel quinazoline derivatives have been synthesized through a series of reactions, including the oxidation of aldehydes and coupling with various amines. These processes yield compounds with significant yields and are characterized by NMR and mass spectral analysis, indicating the efficiency and effectiveness of the synthesis strategies employed (Marvadi et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of such compounds is primarily conducted using spectral techniques like NMR, IR, and X-ray crystallography. For example, the crystal structure of related thiophene and quinazolinone derivatives has been elucidated, providing insights into the arrangement of atoms and the molecular geometry. These studies are crucial for understanding the compound's potential interactions and reactivity (Gudasi et al., 2006).

Chemical Reactions and Properties

N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, highlighting its reactivity and potential for derivatization. Research indicates that such compounds can participate in regioselective ethylation reactions, demonstrating their synthetic versatility and potential for further chemical modification to explore new biological activities or physical properties (Batalha et al., 2019).

科学的研究の応用

Antitubercular and Antibacterial Properties

A novel series of compounds similar to N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. These compounds, including analogs with chloro, methyl, and other substitutions, showed promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020). Similarly, related quinazolinone analogs were also found to have significant antibacterial activities against a range of bacterial strains, further highlighting the potential of these compounds in antimicrobial therapies (Desai, Dodiya, & Shihora, 2011).

Applications in Organic Synthesis

N-Hydroxy-4-oxoquinazoline-2-carboxamide derivatives, which are structurally related to the compound of interest, were synthesized using a four-step sequence. These compounds demonstrate the versatility of quinazolinone derivatives in organic synthesis and their potential utility in developing new chemical entities (Bosch et al., 2011).

Potential in Antipsychotic Drug Development

Studies have indicated the potential use of heterocyclic carboxamides, which share a structural similarity with N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide, in the development of antipsychotic drugs. These compounds showed promising activity in vitro and in vivo for their binding to dopamine and serotonin receptors, which are key targets in the treatment of psychotic disorders (Norman et al., 1996).

Tyrosinase Inhibition and Antioxidant Properties

The compound and its derivatives have been explored for their role in inhibiting tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation or for use in cosmetic products. Furthermore, these compounds exhibited significant antioxidant properties, indicating their potential utility in combating oxidative stress-related diseases (Dige et al., 2019).

Photostabilization of Polymers

Some derivatives of N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide have shown efficacy in reducing the photodegradation of poly(vinyl chloride), suggesting applications in materials science, particularly in enhancing the durability and lifespan of certain plastics (Balakit et al., 2015).

Crystal Structure and Chemical Behavior

Structural studies of compounds closely related to N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide have provided insights into their crystal structures, chemical behavior, and interaction patterns. This information is crucial for understanding the properties of these compounds and for designing derivatives with improved or specific properties (Abbasi et al., 2011).

特性

IUPAC Name |

N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-2-18-13(17-14(19)12-8-5-9-21-12)10-6-3-4-7-11(10)16-15(18)20/h3-9H,2H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQZHXRKPHKIRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2485198.png)

![1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2485200.png)

![5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2485203.png)

![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2485205.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide](/img/structure/B2485209.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2485210.png)

![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2485212.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2485217.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid](/img/structure/B2485218.png)